5-(Chloromethyl)benzo[c][1,2,5]oxadiazole
Description
Historical Context and Nomenclature within Fused Heterocyclic Systems
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, has a rich history. The systematic study and synthesis of these compounds grew rapidly in the late 19th century, leading to the discovery of countless novel structures, including fused systems like benzo[c] ontosight.aiacs.orgoxadiazole, also known by its trivial name, benzofurazan (B1196253).
The naming of such compounds follows a set of established rules, primarily from the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for a fused heterocyclic system like benzo[c] ontosight.aiacs.orgoxadiazole is determined by identifying the component rings and their fusion points. ontosight.aiacs.org
Table 1: IUPAC Nomenclature Breakdown for Benzo[c] ontosight.aiacs.orgoxadiazole
| Component | Rule | Application |
| Parent Ring | The heterocyclic system is chosen as the base component. | 1,2,5-Oxadiazole |
| Fused Ring | The name of the fused carbocyclic ring is added as a prefix, with the '-e' ending changed to '-o'. | Benzene (B151609) becomes "Benzo" |
| Fusion Locants | The side of the parent heterocycle where the fusion occurs is indicated by a letter (a, b, c, etc.). The bond between atoms 1 and 2 is 'a', between 2 and 3 is 'b', and so on. | Fusion occurs at the 'c' bond of the 1,2,5-oxadiazole ring. |
| Numbering | The combined ring system is numbered to give the heteroatoms the lowest possible locants. | The numbering starts in the carbocyclic ring and proceeds to give the heteroatoms positions 1, 2, and 3, though the formal name uses the "[c]" locant to denote fusion. |
This systematic approach ensures a clear and unambiguous description of complex molecular structures within the vast family of fused heterocycles. ontosight.aiacs.orgrsc.org
The Significance of the Benzo[c]ontosight.aiprepchem.comacs.orgoxadiazole Motif in Academic Chemical Inquiry
The benzo[c] ontosight.aiacs.orgoxadiazole motif and its N-oxide counterpart (benzofuroxan) are of profound interest due to their wide spectrum of applications in both medicinal chemistry and materials science. ontosight.aimdpi.com The electron-withdrawing nature of the oxadiazole ring significantly influences the electronic properties of the fused system, making it a versatile building block.
In the realm of medicinal chemistry, this scaffold is present in molecules designed to combat a range of diseases. scispace.com Researchers have extensively investigated its derivatives for antiparasitic activity, demonstrating efficacy against the causative agents of leishmaniasis and Chagas disease (Trypanosoma cruzi). scispace.comnih.gov Furthermore, the motif is a key component in the development of novel anticancer agents. mdpi.com Recent breakthroughs include the design of potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which holds significant promise for cancer immunotherapy. nih.gov
In materials science, the unique photophysical properties of the benzo[c] ontosight.aiacs.orgoxadiazole core are harnessed to create advanced organic materials. Its derivatives have been incorporated into polymers used in the fabrication of organic light-emitting diodes (OLEDs), photovoltaic cells, and n-type field-effect transistors. The fluorogenic nature of these compounds also makes them suitable for use as fluorescent probes.
Table 2: Selected Research Applications of the Benzo[c] ontosight.aiacs.orgoxadiazole Motif
| Research Area | Specific Application |
| Medicinal Chemistry | Anticancer Agents (e.g., Hypoxia Inhibitors) mdpi.com |
| Antiparasitic Drugs (Antileishmanial, Antitrypanosomal) scispace.comnih.gov | |
| PD-L1 Inhibitors for Cancer Immunotherapy nih.gov | |
| Antibiotic Agents | |
| Materials Science | Organic Field-Effect Transistors (OFETs) |
| Photovoltaic Cells & Solar Cells | |
| Organic Light-Emitting Diodes (OLEDs) | |
| Fluorescent Probes & Dyes |
Research Trajectories for Substituted Benzo[c]ontosight.aiprepchem.comacs.orgoxadiazoles, with a Focus on 5-(Chloromethyl)benzo[c]ontosight.aiprepchem.comacs.orgoxadiazole
Current research largely focuses on the synthesis and evaluation of variously substituted benzo[c] ontosight.aiacs.orgoxadiazole derivatives to fine-tune their biological or physical properties. The strategic placement of different functional groups on the benzene ring can modulate a compound's solubility, electronic character, and ability to interact with specific biological targets or other molecules in a material.
Within this context, 5-(Chloromethyl)benzo[c] ontosight.aiacs.orgoxadiazole emerges as a particularly important, though often unheralded, chemical intermediate. The chloromethyl group (-CH₂Cl) is a reactive electrophilic handle. It allows for the straightforward attachment of the entire benzo[c] ontosight.aiacs.orgoxadiazole motif to other molecular scaffolds through nucleophilic substitution reactions.
Table 3: Properties of 5-(Chloromethyl)benzo[c] ontosight.aiacs.orgoxadiazole
| Property | Value |
| CAS Number | 871463-55-7 |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| Primary Role | Synthetic Intermediate / Building Block |
While dedicated studies on the standalone properties of 5-(Chloromethyl)benzo[c] ontosight.aiacs.orgoxadiazole are scarce, its utility is evident in the synthesis of more complex, high-value compounds. For instance, in the development of the potent PD-L1 inhibitors mentioned previously, the "benzo[c] ontosight.aiacs.orgoxadiazol-5-ylmethoxy" moiety was identified as a privileged structure for high activity. nih.gov This structural unit is readily synthesized by reacting 5-(Chloromethyl)benzo[c] ontosight.aiacs.orgoxadiazole with a molecule containing a hydroxyl (-OH) or other suitable nucleophilic group. The chlorine atom is displaced, forming a stable ether linkage and incorporating the benzoxadiazole core into the final drug candidate. This highlights the critical role of 5-(Chloromethyl)benzo[c] ontosight.aiacs.orgoxadiazole as a foundational building block in the construction of functionally complex and therapeutically relevant molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROUJDCSDMSXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 5 Chloromethyl Benzo C 1 2 3 Oxadiazole and Analogues
Foundational Synthetic Routes to the Benzo[c]rsc.orgscispace.comresearchgate.netoxadiazole Core Structure
The benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole ring system, also known as benzofurazan (B1196253), is a key structural motif. Its synthesis can be approached through several reliable methods, primarily involving the formation of the oxadiazole ring fused to a benzene (B151609) precursor.
The construction of the fused oxadiazole ring is typically achieved through intramolecular cyclization reactions of appropriately substituted benzene derivatives. A predominant method involves the reductive cyclization of 2-nitroaniline (B44862) derivatives or the dehydration of 1,2-dinitrosobenzene (B14168233) intermediates. Tandem reactions, such as diazotization followed by intramolecular azo coupling, have also been developed for creating fused heterocyclic systems, including those related to 1,2,5-oxadiazoles. beilstein-journals.org
Various synthetic strategies have been reported for 1,2,5-oxadiazoles, including cycloaddition, dimerization, cyclodehydration, and condensation reactions. researchgate.netnih.gov For the benzo-fused system, a common precursor is a 1,2-diaminobenzene, which can undergo oxidation and subsequent cyclization. Another approach involves the transformation of one cyclic compound into another, such as through a "cut and sew" strategy involving ring-opening followed by a new ring-closure. nih.gov
Table 1: Selected Cyclization Strategies for 1,2,5-Oxadiazole Formation
| Precursor Type | Reaction Type | Reagents/Conditions | Reference |
|---|---|---|---|
| α-Diketone Dioximes | Dehydration | Diphosphorus tetraiodide | researchgate.net |
| (1,2,5-Oxadiazolyl)carboxamides | Tandem Diazotization/Azo Coupling | Nitrous acid | beilstein-journals.org |
The benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole N-oxide, commonly known as benzofuroxan (B160326), is a frequent and accessible precursor to the target benzofurazan core. The synthesis of benzofurazan can therefore be accomplished via the deoxygenation of the corresponding N-oxide. This N-oxide fragment makes the molecule a potential nitric oxide (NO) donor prodrug. nih.govnih.gov
A variety of reducing agents are effective for the deoxygenation of heteroaromatic N-oxides. nih.gov The choice of reagent is critical to avoid over-reduction or undesired side reactions. Trivalent phosphorus compounds, such as triphenylphosphine (B44618) or triethyl phosphite (B83602), are commonly employed for this transformation. Other methods include catalytic hydrogenation and the use of complex metal hydrides or dissolving metals. nih.govresearchgate.net Recently, metal-free approaches have also been developed, highlighting the ongoing efforts to create milder and more environmentally friendly synthetic protocols. researchgate.net
Table 2: Common Reagents for Deoxygenation of Heteroaromatic N-Oxides
| Reagent Class | Specific Examples | General Conditions | Reference |
|---|---|---|---|
| Trivalent Phosphorus Compounds | Triphenylphosphine (PPh₃), Triethyl phosphite (P(OEt)₃) | Heating in a suitable solvent | nih.gov |
| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Pressurized H₂, various solvents | nih.gov |
| Dissolving Metals | Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous or alcoholic media | nih.gov |
Targeted Introduction of the Chloromethyl Moiety into Benzo[c]rsc.orgscispace.comresearchgate.netoxadiazole Systems
Once the benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole core is obtained, the next critical step is the introduction of the chloromethyl group at the desired position, typically the 5-position. This requires regioselective functionalization of the benzene portion of the fused ring system.
Direct chloromethylation of the pre-formed benzoxadiazole ring is a primary strategy. However, this can sometimes lead to issues with regioselectivity and the formation of byproducts. An alternative, multi-step approach involves first installing a different functional group that can be readily converted into a chloromethyl group. For instance, a hydroxymethyl or a formyl group can be introduced onto the benzoxadiazole scaffold and subsequently converted to the chloromethyl derivative using a chlorinating agent like thionyl chloride or phosphorus oxychloride.
Another strategy is to start with a precursor that already contains the chloromethyl group or a precursor to it. For example, a substituted benzene derivative with a chloromethyl group could be carried through the ring-closure and cyclization steps to form the final benzoxadiazole structure.
Chloromethylation is a classic electrophilic aromatic substitution reaction used to introduce a chloromethyl group onto an aromatic ring. google.com The reaction typically employs a source of formaldehyde (B43269) (such as paraformaldehyde or formalin) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. google.com
For the functionalization of a benzoxadiazole precursor, the reaction conditions must be carefully controlled. The benzoxadiazole ring system has specific electronic properties that will direct the position of substitution. The reaction involves generating a chloromethylating agent in-situ, which then attacks the electron-rich aromatic ring. google.com The choice of solvent and catalyst can significantly impact the yield and purity of the desired chloromethylated product.
Divergent Synthetic Pathways to Related Chloromethylated Oxadiazole Isomers and Their Relevance to Structure-Activity Relationship Studies
The synthesis of constitutional isomers of 5-(Chloromethyl)benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole, such as those containing 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) rings, is crucial for medicinal chemistry research. researchgate.netmdpi.com Comparing the biological activities of different isomers allows for the elucidation of structure-activity relationships (SAR), providing insights into how the spatial arrangement of atoms affects a molecule's properties and interactions with biological targets. mdpi.comrsc.org
Synthetic routes to chloromethylated 1,2,4- and 1,3,4-oxadiazoles often start from different precursors than those used for the 1,2,5-isomer. For example, the synthesis of 3-aryl-5-chloromethyl-1,2,4-oxadiazoles can be achieved by reacting the corresponding amidoxime (B1450833) with chloroacetyl chloride. chemicalbook.comnih.gov Similarly, 2-chloromethyl-5-aryl-1,3,4-oxadiazoles can be prepared from aryl acid hydrazides. researchgate.net
SAR studies on different oxadiazole isomers have revealed significant differences in their physical and pharmaceutical properties. rsc.org For instance, the placement of nitrogen atoms within the oxadiazole ring alters the molecule's hydrogen bonding capabilities, polarity, and metabolic stability. rsc.orgresearchgate.net By synthesizing and evaluating a series of chloromethylated isomers, researchers can determine which scaffold provides the optimal combination of potency, selectivity, and pharmacokinetic properties for a specific application. mdpi.commdpi.comnih.gov This systematic approach is fundamental to rational drug design and the development of novel therapeutic agents. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Ring System |
|---|---|---|
| 5-(Chloromethyl)benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole | 5-(Chloromethyl)benzofurazan | Benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole |
| Benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole | Benzofurazan | Benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole |
| Benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole N-oxide | Benzofuroxan | Benzo[c] rsc.orgscispace.comresearchgate.netoxadiazole N-oxide |
| 2-Nitroaniline | Benzene | |
| 1,2-Dinitrosobenzene | Benzene | |
| 1,2-Diaminobenzene | Benzene | |
| Triphenylphosphine | - | |
| Triethyl phosphite | - | |
| Palladium on carbon | - | |
| Sodium dithionite | - | |
| Phenylboronic acid | - | |
| Thionyl chloride | - | |
| Phosphorus oxychloride | - | |
| Paraformaldehyde | - | |
| Zinc chloride | - | |
| 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | 1,2,4-Oxadiazole | |
| 2-Chloromethyl-5-aryl-1,3,4-oxadiazole | 1,3,4-Oxadiazole |
Chemical Transformations and Reaction Mechanisms of 5 Chloromethyl Benzo C 1 2 3 Oxadiazole
Nucleophilic Substitution Reactions Involving the Chloromethyl Functionality
The chloromethyl group (–CH₂Cl) attached to the benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole ring is the primary site for many initial synthetic transformations. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon electrophilic and highly susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for its use as a versatile alkylating agent.
5-(Chloromethyl)benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole readily undergoes nucleophilic substitution reactions (Sₙ) with various nucleophiles. This reaction pathway is a common and efficient method for introducing the benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole moiety into different molecular frameworks. The substitution of the chloride has been successfully achieved with a range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles, leading to a diverse library of derivatives researchgate.net.
Key classes of reactions include:
N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles react to form the corresponding secondary or tertiary amines. For instance, reaction with amino-containing compounds is a standard method to create new derivatives mdpi.com.
O-Nucleophiles: Alcohols and phenols can be used to synthesize ether derivatives, although this is less commonly documented in high-yield syntheses compared to reactions with N- and S-nucleophiles.
S-Nucleophiles: Thiols and thiophenols are potent nucleophiles that react efficiently to yield thioether derivatives.
C-Nucleophiles: Carbanions, such as those derived from cyanide salts, can be used to extend the carbon chain, as seen in reactions with related 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) systems where cyanide ions displace the chloride beilstein-journals.org.
The table below summarizes the formation of various derivatives through nucleophilic substitution.
| Nucleophile Class | Example Nucleophile (Nu-H) | Resulting Functional Group (-CH₂-Nu) | Derivative Class |
|---|---|---|---|
| Nitrogen (N) | R₂NH (e.g., 4-aminophenylboronic acid pinacol (B44631) ester) | -CH₂-NR₂ | Substituted Amines mdpi.com |
| Sulfur (S) | R-SH (e.g., Thiophenol) | -CH₂-SR | Thioethers |
| Oxygen (O) | R-OH (e.g., Phenol) | -CH₂-OR | Ethers |
| Carbon (C) | KCN (Potassium Cyanide) | -CH₂-CN | Nitriles beilstein-journals.org |
The facile displacement of the chloride ion makes 5-(chloromethyl)benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole an effective alkylating agent. Specifically, it serves as a "benzo[c] researchgate.netresearchgate.netscilit.comoxadiazol-5-ylmethylating" agent, providing a direct route to append this specific heterocyclic scaffold onto a target molecule. This property is extensively utilized in organic synthesis to build more complex structures from simpler precursors. For example, in the development of potential therapeutic agents, this alkylating capability is used to connect the benzoxadiazole core to other pharmacophores or functional groups, such as linking it to an aminophenylboronic acid ester to create a more elaborate molecular design mdpi.com. This strategy is fundamental in constructing novel compounds where the benzoxadiazole unit is explored for its potential biological or material properties mdpi.comnih.gov.
Intrinsic Reactivity Profile of the Benzo[c]researchgate.netresearchgate.netscilit.comoxadiazole Ring System
The benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole ring, also known as benzofurazan (B1196253), possesses a unique electronic structure that dictates its own reactivity, separate from the attached chloromethyl group.
The 1,2,5-oxadiazole portion of the fused ring system is highly electron-withdrawing. This is due to the presence of two electronegative nitrogen atoms and an oxygen atom within the five-membered ring. Consequently, the entire bicyclic aromatic system is considered electron-deficient nih.govmdpi.com. This electronic nature has significant implications for its reactivity:
Resistance to Electrophilic Aromatic Substitution: The electron-poor character deactivates the benzene (B151609) ring towards attack by electrophiles. Standard electrophilic substitution reactions (like nitration or Friedel-Crafts alkylation) are generally difficult to achieve on this scaffold.
Susceptibility to Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient ring is activated towards nucleophilic attack, particularly if a good leaving group (such as a halogen) is present on the benzene portion of the ring. This allows for the substitution of ring-bound atoms by nucleophiles, a reaction pathway not typically seen in electron-rich aromatic systems like benzene itself.
While the chloromethyl group provides one reactive handle, functional groups on the aromatic ring itself can also be manipulated. Synthetic routes often involve the modification of substituted benzoxadiazoles. For example, a common precursor is a halogenated benzoxadiazole. The halogen atom can be displaced by various nucleophiles in a nucleophilic aromatic substitution (SₙAr) reaction.
A notable example is the synthesis of boron-based benzoxadiazoles, where a 5-chloro-4-nitrobenzo[c] researchgate.netresearchgate.netscilit.comoxadiazole is reacted with an amino-containing nucleophile. In this case, the chlorine atom on the ring is substituted by the amine, demonstrating that the scaffold itself can undergo functionalization mdpi.com. Similarly, bromine atoms on the ring can be substituted with cyano groups using reagents like zinc cyanide in the presence of a palladium catalyst mdpi.com. These transformations highlight that the benzoxadiazole scaffold is not inert and can be chemically altered to introduce new functional groups directly onto the ring system.
Advanced Derivatization Strategies Leveraging the Chloromethyl Handle for Complex Molecular Architectures
The true synthetic power of 5-(chloromethyl)benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole is realized when its reactive chloromethyl handle is used as the starting point for constructing complex, multi-functional molecules. The initial nucleophilic substitution serves as a key step to link the benzoxadiazole core to other intricate molecular fragments. This strategy is prevalent in the design of novel compounds for various applications, including drug discovery.
For example, a series of potent PD-L1 inhibitors were developed using a benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole core nih.gov. The synthesis of these complex molecules often begins with a simple building block like 5-(chloromethyl)benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole, which is then elaborated through a sequence of reactions. The chloromethyl group acts as a versatile anchor for attaching side chains that are crucial for biological activity. Similarly, complex boron-containing heterocycles have been synthesized where the initial step involves the reaction of a nucleophile with a chlorinated benzoxadiazole derivative, showcasing the importance of this reactive handle in building sophisticated molecular architectures mdpi.com.
The following table illustrates how 5-(chloromethyl)benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole can be a precursor to more complex structures.
| Starting Material | Reaction Type | Resulting Complex Architecture | Significance |
|---|---|---|---|
| 5-(Chloromethyl)benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole | Multi-step synthesis involving initial nucleophilic substitution | Large molecules with multiple rings and functional groups | Creation of novel compounds for biological evaluation (e.g., PD-L1 inhibitors) nih.gov |
| Halogenated Benzo[c] researchgate.netresearchgate.netscilit.comoxadiazole Derivatives | Nucleophilic substitution (SₙAr) followed by further modifications | Boron-based benzoxadiazoles | Development of potential therapeutic agents targeting specific cellular mechanisms mdpi.com |
Computational and Theoretical Investigations of Benzo C 1 2 3 Oxadiazole Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic characteristics of benzofurazan (B1196253) derivatives. semanticscholar.orgresearchgate.net These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. A common approach involves geometry optimization of the molecule's ground state using functionals like B3LYP with a basis set such as 6-31+g(d,p), which provides a good balance between accuracy and computational cost. semanticscholar.orgresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is fundamental to a molecule's chemical reactivity and its electronic properties. For instance, in studies of 4-X-7-nitrobenzofurazans (structurally related to the title compound), DFT calculations have been used to determine HOMO and LUMO energy levels, which are then correlated with experimental data from techniques like cyclic voltammetry (CV). semanticscholar.orgresearchgate.net
From these orbital energies, global reactivity descriptors can be calculated to profile the chemical behavior of the molecule. semanticscholar.org These descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These theoretical calculations provide a quantitative basis for understanding and predicting the reactivity of benzofurazan derivatives in various chemical reactions, such as nucleophilic aromatic substitution (SNAr). semanticscholar.orgresearchgate.net
Table 1: Calculated Electronic Properties of Representative Benzofurazan Derivatives
Data derived from studies on analogous 4-X-7-nitrobenzofurazan compounds and presented for illustrative purposes.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
| NBD-Cl | -7.11 | -3.77 | 3.34 | 2.90 |
| NBD-OCH3 | -6.49 | -3.49 | 3.00 | 2.28 |
| NBD-OC6H5 | -6.61 | -3.60 | 3.01 | 2.40 |
NBD = Nitrobenzofurazan
Molecular Modeling and Simulation Approaches for Conformational and Interaction Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of benzo[c] semanticscholar.orgresearchgate.netias.ac.inoxadiazole, the initial and most fundamental step is geometry optimization. researchgate.net This process calculates the lowest energy arrangement of atoms in the molecule, providing a prediction of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. researchgate.net
Optimized molecular structures are essential for further analysis. researchgate.net For example, they are the starting point for calculating vibrational frequencies (to simulate IR spectra) and for understanding intramolecular interactions, such as non-covalent contacts. researchgate.netresearchgate.net In studies of substituted benzofurazans, computational models have been used to identify short contacts between atoms, which can influence the molecule's conformation and stability. researchgate.net
Furthermore, molecular electrostatic potential (MEP) maps can be generated from the optimized geometry. nih.gov MEP maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to how the molecule will interact with other chemical species, predicting sites for potential reactions. nih.gov
Prediction of Molecular Properties Relevant to Chemical Behavior and Potential Applications (e.g., Non-Linear Optics)
Computational methods are increasingly used to predict the properties of molecules for specific high-technology applications, such as non-linear optics (NLO). ias.ac.indnu.dp.ua Organic molecules with large delocalized π-electron systems, like benzoxadiazole derivatives, are of significant interest for NLO applications due to their potential for large molecular hyperpolarizabilities. dnu.dp.uanih.gov
The prediction of such properties is invaluable for the rational design of new materials. By computationally screening different derivatives of a core structure like benzo[c] semanticscholar.orgresearchgate.netias.ac.inoxadiazole, researchers can identify candidates with enhanced NLO properties before undertaking their synthesis, saving significant time and resources. ias.ac.inresearchgate.net
Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Methodologies
A primary goal of computational studies is to establish clear relationships between a molecule's structure and its observed reactivity and properties. semanticscholar.orgnih.gov For the benzofurazan family, theoretical investigations have successfully created models that connect structural modifications to changes in chemical behavior. semanticscholar.orgresearchgate.net
For example, by systematically changing the substituent (e.g., -Cl, -OCH3, -OC6H5) on the benzofurazan ring, researchers can calculate the resulting changes in electronic descriptors like the electrophilicity index (ω). semanticscholar.org These calculated values can then be correlated with experimentally measured reaction kinetics. Such studies have demonstrated a rational relationship between the calculated electrophilicity and the rate of SNAr reactions with various nucleophiles. semanticscholar.orgresearchgate.net
These structure-property relationships are also vital for understanding optical behavior. Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra. researchgate.net By comparing the calculated spectra for different derivatives, a direct link can be established between the electronic nature of the substituents and the observed absorption wavelengths (λmax). For instance, the introduction of electron-donating groups typically causes a redshift (a shift to longer wavelengths) in the absorption spectrum, an effect that can be accurately predicted and explained by computational models. researchgate.net These validated relationships provide a powerful framework for designing novel benzoxadiazole derivatives with tailored chemical and optical properties. nih.govrsc.org
Research Applications of Benzo C 1 2 3 Oxadiazole Systems and 5 Chloromethyl Benzo C 1 2 3 Oxadiazole Derivatives in Academic Contexts
Applications in Advanced Materials Science
The distinct physicochemical characteristics of the benzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole core make it a valuable building block in the development of novel functional materials.
Derivatives of the benzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole system are prominent in the field of bio-imaging and analytics as fluorogenic probes and labeling reagents. A classic and widely studied example from this family is 4-chloro-7-nitrobenzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole, commonly known as NBD-Cl. This compound is intrinsically non-fluorescent but becomes highly fluorescent upon reaction with primary or secondary amines and, to a lesser extent, thiols. creativebiomart.netaatbio.comavantorsciences.com
This fluorogenic property is exploited for labeling and detecting biomolecules such as amino acids, peptides, and proteins. aatbio.comnih.gov The reaction involves the nucleophilic substitution of the chlorine atom by the amine or thiol group, forming a stable, fluorescent NBD-adduct. These adducts typically exhibit excitation maxima around 464-470 nm and emission maxima near 512-530 nm. creativebiomart.netaatbio.comwikipedia.org The fluorescence of NBD-amine adducts is also highly sensitive to the local environment, with the intensity decreasing significantly in aqueous solutions, making them useful for probing hydrophobic regions in proteins. creativebiomart.netaatbio.com This reactivity has been harnessed to develop methods for distinguishing the N-terminal acetylation status of proteins, where unacetylated proteins react selectively with NBD-Cl at neutral pH to generate a strong fluorescent signal. nih.gov
| Property | Description | Reference |
|---|---|---|
| Fluorogenic Nature | Non-fluorescent until it covalently reacts with primary/secondary amines or thiols. | creativebiomart.netaatbio.com |
| Target Moieties | Aliphatic amines, amino acids, peptides, proteins, and thiol compounds. | creativebiomart.netavantorsciences.com |
| Excitation Maximum (NBD-amine) | ~464 nm | creativebiomart.netaatbio.com |
| Emission Maximum (NBD-amine) | ~512 nm | creativebiomart.netaatbio.com |
| Environmental Sensitivity | Fluorescence intensity is highly sensitive to the polarity of the environment. | aatbio.com |
The benzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole unit and its sulfur analogue, benzo[c] creativebiomart.netaatbio.comrsc.orgthiadiazole (BT), are recognized as strong electron-withdrawing moieties. This characteristic makes them valuable components in the design of organic semiconductors for applications in organic electronics. rsc.org When incorporated into conjugated polymers, these units can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection and transport, making them suitable for n-type (electron-transporting) materials. rsc.org
These materials are frequently used as the active layer in Organic Field-Effect Transistors (OFETs), which are key components in flexible displays, sensors, and other low-cost electronic devices. wikipedia.orgnih.gov For instance, a copolymer incorporating a benzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole (BOZ) unit into a naphthalenediimide (NDI)-based polymer backbone was developed as a unipolar n-type semiconductor. rsc.org This material exhibited a deep-lying LUMO energy level of approximately -4.0 eV, enabling efficient electron injection from gold electrodes. rsc.org OFETs fabricated with this polymer demonstrated excellent electron-transporting characteristics, achieving a high electron mobility of up to 2.43 cm² V⁻¹ s⁻¹. rsc.org
| Polymer System | Key Feature | Achieved Electron Mobility (μ) | Reference |
|---|---|---|---|
| Naphthalenediimide-Benzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole Copolymer (PNBO) | Strongly electron-withdrawing BOZ unit lowers LUMO level. | Up to 2.43 cm² V⁻¹ s⁻¹ | rsc.org |
| Various Conjugated Polymers | Used as donor units in conventional device structures for organic photovoltaics. | Power conversion efficiencies up to 10.33% (in solar cells). | metu.edu.tr |
The 1,2,5-oxadiazole 2-oxide system, known as furoxan, is a well-established nitric oxide (NO) donor. nih.govsemanticscholar.org Benzofuroxans, which are benzo-fused derivatives of this system, can release NO, particularly through thiol-dependent bioactivation. nih.gov This property is of significant interest in medicinal chemistry and pharmacology because nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. semanticscholar.org
The 1,2,5-oxadiazole (furazan) ring is a key structural motif in the field of energetic materials due to its high nitrogen content and positive heat of formation. nih.gov When this heterocyclic core is functionalized with energetic groups such as nitro (-NO₂) or azido (B1232118) (-N₃), the resulting compounds can exhibit properties of high-energy materials, including high detonation velocities and pressures. nih.govresearchgate.net
The combination of the furazan (B8792606) backbone with energy-rich functional groups has led to the development of a family of energetic materials with both high performance and, in some cases, low sensitivity to impact and friction. nih.govfrontiersin.org For example, a hydrazinium (B103819) salt of a furazan- and 1,2,4-oxadiazole-based compound demonstrated a high density (1.821 g cm⁻³), excellent detonation velocity (8,822 m s⁻¹), and high detonation pressure (35.1 GPa), while maintaining low sensitivity to impact (40 J). nih.govfrontiersin.org The stability and energy density of these materials are influenced by factors such as extensive hydrogen bonding and π-π stacking interactions within their crystal structures. nih.gov
| Compound Type | Energetic Groups | Density (g cm⁻³) | Detonation Velocity (vD, m s⁻¹) | Detonation Pressure (P, GPa) | Reference |
|---|---|---|---|---|---|
| Hydrazinium Salt of a Furazan/1,2,4-Oxadiazole (B8745197) Derivative | -NHNO₂, -ONO₂ | 1.821 | 8,822 | 35.1 | nih.govfrontiersin.org |
| Various Furazan/1,2,4-Oxadiazole Derivatives | -ONO₂, -NHNO₂ | 1.75–1.83 | 7,809–8,822 | 27.2–35.2 | frontiersin.org |
Chemical Biology and Mechanistic Pharmacological Research Perspectives
Beyond materials science, the benzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole scaffold serves as a privileged structure in the discovery of new therapeutic agents, particularly for modulating complex biological interactions.
The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade the immune system. researchgate.net Blocking this interaction has become a cornerstone of modern cancer immunotherapy. While monoclonal antibodies are the current standard of care, there is intense interest in developing small-molecule inhibitors of the PD-1/PD-L1 pathway. mdpi.comuj.edu.pl
A series of novel benzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole derivatives has been designed, synthesized, and evaluated as potent inhibitors of PD-L1. acs.org One standout compound, designated L7, demonstrated a high affinity for human PD-L1 with a dissociation constant (Kᴅ) of 3.34 nM and an IC₅₀ value of 1.8 nM in a biochemical assay, which was 20-fold more potent than a lead compound from Bristol Myers Squibb (BMS). acs.org In cell-based assays, L7 effectively blocked the PD-1/PD-L1 interaction. acs.org An orally bioavailable prodrug of L7 showed significant antitumor effects in mouse models, which were attributed to the promotion of antitumor immunity. acs.org This research highlights the potential of the benzo[c] creativebiomart.netaatbio.comrsc.orgoxadiazole scaffold for developing novel, orally available cancer immunotherapies. acs.org
| Compound | Assay Type | Inhibitory Potency | Reference |
|---|---|---|---|
| L7 | HTRF (Biochemical) | IC₅₀ = 1.8 nM | acs.org |
| SPR (Binding) | Kᴅ = 3.34 nM | acs.org | |
| Cell-based Coculture | EC₅₀ = 375 nM | acs.org | |
| BMS-1016 (Lead Compound) | Cell-based Coculture | EC₅₀ = 2075 nM | acs.org |
Research on the Inhibition of Specific Enzyme Pathways (e.g., Indoleamine 2,3-dioxygenase, SENP2)
While direct studies on the inhibition of Indoleamine 2,3-dioxygenase (IDO1) and Sentrin-specific protease 2 (SENP2) by 5-(chloromethyl)benzo[c] mdpi.comnih.govresearchgate.netoxadiazole are not extensively documented in publicly available literature, the broader class of benzo[c] mdpi.comnih.govresearchgate.netoxadiazole derivatives has shown significant promise as enzyme inhibitors. For instance, a series of novel benzo[c] mdpi.comnih.govresearchgate.netoxadiazole derivatives have been designed and synthesized as potent inhibitors of Programmed Death-Ligand 1 (PD-L1). nih.gov One of the most potent compounds from this series, L7, exhibited an IC50 value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay, which was 20-fold more potent than the lead compound. nih.gov In a surface plasmon resonance (SPR) assay, L7 was found to bind to human PD-L1 with a KD value of 3.34 nM. nih.gov Furthermore, in a cell-based coculture assay, L7 effectively blocked the PD-1/PD-L1 interaction with an EC50 value of 375 nM. nih.gov The success of the benzo[c] mdpi.comnih.govresearchgate.netoxadiazole scaffold in targeting protein-protein interactions, as demonstrated in the case of PD-L1, suggests its potential as a foundational structure for the development of inhibitors for other enzymes, including IDO1 and SENP2. The reactive chloromethyl group in 5-(chloromethyl)benzo[c] mdpi.comnih.govresearchgate.netoxadiazole offers a convenient point of attachment for various pharmacophores that could be tailored to interact with the active sites of these enzymes.
Targeting Pathogen-Specific Biological Processes (e.g., Antitrypanosomal, Antileishmanial Agents)
The benzo[c] mdpi.comnih.govresearchgate.netoxadiazole ring system has been a subject of significant research in the development of novel agents against parasitic protozoa, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (a causative agent of visceral leishmaniasis).
In the context of antitrypanosomal agents, a study focused on benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives. nih.gov The research employed a substituent-clustering methodology to design and synthesize new compounds with potential activity against T. cruzi. nih.gov Several derivatives, notably compounds 11, 18, and 21 from the study, exhibited 50% inhibitory concentrations (IC50) that were comparable to the reference drug, nifurtimox. nih.gov Preliminary mechanistic studies suggested that these benzofuroxan (B160326) derivatives may act by perturbing the mitochondrial electron transport chain, thereby inhibiting parasite respiration. nih.gov
Similarly, in the search for new antileishmanial agents, a series of carboxyimidamide-substituted benzo[c] mdpi.comnih.govresearchgate.netoxadiazoles were synthesized and evaluated for their activity against L. donovani. rsc.org A facile synthetic route was developed to create a library of 25 derivatives. rsc.org The most promising compound, derivative 14, demonstrated an EC50 of 4.0 μM against L. donovani axenic amastigotes and also showed activity in infected macrophages with an EC50 of 5.92 μM, without signs of cytotoxicity. rsc.orgscispace.com The structure-activity relationship studies within this series provide valuable insights for the future design of more potent antileishmanial agents based on the benzo[c] mdpi.comnih.govresearchgate.netoxadiazole scaffold.
| Compound Class | Pathogen | Key Findings |
| Benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives | Trypanosoma cruzi | Several derivatives showed IC50 values comparable to nifurtimox. The mechanism may involve inhibition of parasite respiration. nih.gov |
| Carboxyimidamide-substituted benzo[c] mdpi.comnih.govresearchgate.netoxadiazoles | Leishmania donovani | A derivative (compound 14) showed an EC50 of 4.0 μM against axenic amastigotes and 5.92 μM in infected macrophages with no cytotoxicity. rsc.orgscispace.com |
Design and Synthesis of Hypoxia-Activated Prodrugs (Boron-based systems)
A significant area of research involving the benzo[c] mdpi.comnih.govresearchgate.netoxadiazole scaffold is in the development of hypoxia-activated prodrugs, particularly those incorporating boron. mdpi.comdoaj.org Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment of solid tumors and is associated with resistance to conventional cancer therapies. This has spurred the design of prodrugs that are selectively activated under hypoxic conditions.
In a recent study, a new series of boron-based benzo[c] mdpi.comnih.govresearchgate.netoxadiazoles were designed and synthesized as potential anticancer agents targeting tumor hypoxia. mdpi.com This research represents the first example of developing boron-based hypoxia agents. mdpi.comdoaj.org A series of seventeen compounds were synthesized efficiently in two steps, involving substitution reactions followed by the hydrolysis of aryltrifluoroboronate salts to the corresponding boronic acid derivatives. mdpi.com The synthetic strategy involved coupling 5-chloro-4-nitrobenzo[c] mdpi.comnih.govresearchgate.netoxadiazole with various boron-containing building blocks. mdpi.com The resulting hybrid molecules are intended to be activated under the reducing conditions of a hypoxic environment, releasing a cytotoxic agent. While the biological studies are currently underway, this approach highlights the utility of the benzo[c] mdpi.comnih.govresearchgate.netoxadiazole system as a core for developing sophisticated, targeted cancer therapies. mdpi.com
| Starting Material | Key Reagent | Product Type | Potential Application |
| 5-Chloro-4-nitrobenzo[c] mdpi.comnih.govresearchgate.netoxadiazole | Boron-containing building blocks | Boron-based benzo[c] mdpi.comnih.govresearchgate.netoxadiazole derivatives | Hypoxia-activated prodrugs for cancer therapy mdpi.com |
Exploration as Kinase Inhibitors in Molecular Biology Research
The oxadiazole core, including the benzo[c] mdpi.comnih.govresearchgate.netoxadiazole scaffold, has been explored for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.
One study focused on the design and synthesis of a novel VEGFR-2 inhibitor based on a 1,2,5-oxadiazole-2-oxide (furoxan) scaffold. mdpi.com The designed compounds were found to inhibit the MAPK signaling pathway. The most active compound, a fluorinated pyrazolo[3,4-d]pyrimidine derivative, exhibited VEGFR-2 inhibitory activity comparable to the standard inhibitor sorafenib, with an IC50 of 0.09 µM. mdpi.com Another study reported on novel benzimidazole-oxadiazole derivatives as potential anticancer agents that inhibit VEGFR2. acs.org The most potent compounds showed significant anticancer activities with IC50 values in the sub-micromolar range against various cancer cell lines. acs.org Additionally, a novel hit with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold was identified as a RIPK1 inhibitor with an IC50 value of 1.3 μM through structure-based virtual screening. nih.gov These studies underscore the potential of oxadiazole-containing compounds, including those with the benzo[c] mdpi.comnih.govresearchgate.netoxadiazole core, as a promising class of kinase inhibitors for further development in cancer therapy and other diseases.
| Scaffold | Target Kinase | Key Findings |
| 1,2,5-Oxadiazole-2-oxide | VEGFR-2 | A fluorinated derivative showed an IC50 of 0.09 µM, comparable to sorafenib. mdpi.com |
| Benzimidazole-1,3,4-oxadiazole | VEGFR-2 | Potent compounds exhibited sub-micromolar IC50 values against cancer cell lines. acs.org |
| 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole | RIPK1 | A novel inhibitor was identified with an IC50 of 1.3 μM. nih.gov |
Role as Versatile Synthons and Building Blocks in Complex Organic Synthesis
5-(Chloromethyl)benzo[c] mdpi.comnih.govresearchgate.netoxadiazole is a valuable and versatile synthon in organic synthesis. bldpharm.com Its utility stems from the presence of the chloromethyl group, which is a reactive electrophilic handle. This allows for a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
The commercial availability of 5-(chloromethyl)benzo[c] mdpi.comnih.govresearchgate.netoxadiazole indicates its utility as a building block for the synthesis of a variety of derivatives. bldpharm.com The chlorine atom in the chloromethyl group is a good leaving group, making the benzylic carbon susceptible to attack by a wide array of nucleophiles. This includes, but is not limited to, amines, alcohols, thiols, and carbanions.
For example, reaction with an amine would lead to the corresponding aminomethyl derivative, a common structural motif in many biologically active compounds. Similarly, reaction with a thiol would yield a thioether, while reaction with an alcohol or phenol (B47542) would produce an ether. These transformations allow for the straightforward elaboration of the benzo[c] mdpi.comnih.govresearchgate.netoxadiazole core, facilitating the synthesis of libraries of compounds for structure-activity relationship studies in drug discovery programs. The synthesis of various 5-chloromethyl-1,2,4-oxadiazoles and their subsequent reactions to form thioethers and other derivatives has been reported, illustrating the synthetic utility of the chloromethyl-oxadiazole moiety. researchgate.net This reactivity profile makes 5-(chloromethyl)benzo[c] mdpi.comnih.govresearchgate.netoxadiazole a key intermediate for accessing a wide range of functionalized benzo[c] mdpi.comnih.govresearchgate.netoxadiazole derivatives for various research applications.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 5-(Chloromethyl)benzo[c][1,2,5]oxadiazole, and how is purity validated?
A1: The compound is typically synthesized via multistep reactions starting from substituted precursors. For example, benzo[c][1,2,5]oxadiazole derivatives can be prepared using ring-closure reactions with sodium azide and triphenylphosphine under controlled nitration and alkylation conditions . Key intermediates are characterized by thin-layer chromatography (TLC) for purity validation, followed by spectroscopic techniques such as H/C NMR and IR spectroscopy to confirm structural integrity . For advanced purity assessment, single-crystal X-ray diffraction is employed for unambiguous structural confirmation .
Advanced Functionalization Strategies
Q. Q2: How can regioselectivity be controlled during the functionalization of this compound?
A2: Regioselective modification of the chloromethyl group requires careful optimization of reaction conditions. For instance, nucleophilic substitution reactions with amines or thiols are performed in polar aprotic solvents (e.g., DMF) at 60–80°C to avoid side reactions. Steric and electronic effects of substituents on the benzooxadiazole core influence reactivity; computational modeling (e.g., DFT) can predict favorable sites for functionalization . Recent studies highlight the use of Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) to introduce aryl/heteroaryl groups while preserving the oxadiazole ring’s stability .
Applications in Materials Science
Q. Q3: What role does this compound play in organic photovoltaics (OPVs)?
A3: This compound serves as a building block for electron-deficient polymers in OPVs. When copolymerized with electron-rich units (e.g., thiophenes), it enhances charge transport by lowering the LUMO energy level. For example, polymers incorporating benzooxadiazole derivatives exhibit power conversion efficiencies (PCE) >11% due to improved aggregation and interfacial charge transfer . Advanced studies correlate side-chain engineering (e.g., alkoxy vs. alkyl groups) with morphology optimization, as verified by grazing-incidence X-ray scattering (GIWAXS) .
Methodological Challenges in Stability Analysis
Q. Q4: How do researchers address thermal and hydrolytic instability during the synthesis of this compound derivatives?
A4: The chloromethyl group is prone to hydrolysis under basic or aqueous conditions. To mitigate this, reactions are conducted under anhydrous conditions with inert gas purging. Thermal stability is assessed via differential scanning calorimetry (DSC), revealing decomposition temperatures >200°C for most derivatives . For hydrolytically sensitive intermediates, lyophilization or storage at –20°C in desiccated environments is recommended .
Data Contradictions in Reaction Optimization
Q. Q5: How can conflicting reports on Stille coupling yields with benzooxadiazole derivatives be resolved?
A5: Discrepancies arise from variations in catalyst loading, solvent polarity, and stoichiometry. For example, using Pd(PPh) (5 mol%) in toluene at 110°C yields >80% coupling efficiency, while lower temperatures or alternative catalysts (e.g., Pddba) reduce side reactions . Systematic DOE (Design of Experiments) approaches, including kinetic monitoring via HPLC, help identify optimal conditions .
Computational Modeling for Property Prediction
Q. Q6: What computational methods predict the energetic or electronic properties of this compound derivatives?
A6: Density functional theory (DFT) calculations (e.g., Gaussian 03) are used to estimate detonation velocity (), pressure (), and HOMO-LUMO gaps. For instance, derivatives with nitro substituents show >9000 m/s and >37 GPa, outperforming RDX . Time-dependent DFT (TD-DFT) predicts absorption spectra for optoelectronic applications, validated by UV-vis-NIR spectroscopy .
Safety and Handling Protocols
Q. Q7: What safety precautions are critical when handling this compound?
A7: The chloromethyl group is a lachrymator and potential alkylating agent. Handling requires PPE (gloves, goggles), fume hood use, and immediate neutralization of spills with sodium bicarbonate. Storage in amber vials at –20°C under nitrogen prevents degradation . Toxicity data (e.g., LD) should be referenced from SDS sheets, though limited studies recommend treating it as a hazardous irritant .
Advanced Analytical Techniques
Q. Q8: How do researchers differentiate polymorphs or tautomeric forms of benzooxadiazole derivatives?
A8: Polymorphism is analyzed via powder X-ray diffraction (PXRD) and DSC, while tautomeric equilibria (e.g., oxadiazole ↔ oxadiazoline) are studied using variable-temperature NMR and IR spectroscopy. For example, N NMR can resolve nitrogen hybridization changes in tautomers .
Table 1: Key Physicochemical Properties of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
